Isovanillic Acid

Antioxidant Free Radical Scavenging DPPH Assay

Researchers requiring isomer-specific phenolic acid reference standards face uncontrolled variability when substituting vanillic acid for isovanillic acid in antioxidant, enzymatic, or antimicrobial assays. Isovanillic acid (CAS 645-08-9) resolves this with documented isomer-specific bioactivity: • Superior DPPH radical scavenging (IC50 1.94 µM vs. 2.51 µM for vanillic acid) • Selective non-competitive FXIIIa inhibition without concurrent thrombin activity • Strain-specific antimicrobial reference (MIC 25 µg/mL against A. niger & B. subtilis) Supplied with ≥98% HPLC purity and full Certificates of Analysis. Suitable as an aldehyde oxidase probe compound and isovanillin metabolite standard for metabolic pathway elucidation.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 645-08-9
Cat. No. B194538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovanillic Acid
CAS645-08-9
SynonymsIsovanillic acid;  3-Hydroxy-4-methoxybenzoic acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
InChIKeyLBKFGYZQBSGRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Brown solid

Structure & Identifiers


Interactive Chemical Structure Model





Isovanillic Acid: Baseline Overview


Isovanillic acid (3-hydroxy-4-methoxybenzoic acid, CAS 645-08-9) is a methoxybenzoic acid phenolic compound with a molecular weight of 168.15 g/mol and a melting point of 250–253 °C [1]. It is a naturally occurring metabolite of isovanillin and is isolated from plant sources such as Scrophularia ningpoensis and Senecio scandens [2]. As a positional isomer of the more widely studied vanillic acid (4-hydroxy-3-methoxybenzoic acid), isovanillic acid exhibits a distinct electronic structure and biological activity profile arising from the alternate placement of its hydroxyl and methoxy substituents on the aromatic ring [3]. This structural difference translates into quantifiable differential performance in antioxidant, enzymatic inhibition, and antimicrobial assays that directly informs scientific procurement decisions.

Isovanillic Acid: Isomer-Specific Activity


Isovanillic acid differs from its closest analog vanillic acid solely by the positional exchange of the hydroxyl and methoxy groups on the benzene ring. This seemingly minor structural variation produces measurable and biologically consequential differences in electronic distribution, reactivity, and target engagement. Computational and spectroscopic analyses confirm that isovanillic acid possesses a distinct π-electron distribution and higher electron density around the carbon atom bearing the hydroxyl substituent compared to vanillic acid [1]. These electronic differences manifest as divergent antioxidant capacities (DPPH IC50: 1.94 µM for isovanillic acid vs. 2.51 µM for vanillic acid) [1], differential antimicrobial activity profiles against specific bacterial and fungal strains [2], and distinct enzymatic inhibition patterns across coagulation factors, methyltransferases, and oxidases. Substituting isovanillic acid with vanillic acid or other structurally related hydroxybenzoic acids in a research or industrial workflow will introduce uncontrolled variability in experimental outcomes due to these documented isomer-specific activities.

Isovanillic Acid: Differential Evidence


DPPH Radical Scavenging Comparison

In a direct head-to-head comparison of vanillic acid isomers, isovanillic acid (isoVA) exhibited a DPPH radical scavenging IC50 of 1.94 ± 0.20 µmol/L, which is approximately 23% lower (more potent) than the IC50 of vanillic acid (VA) at 2.51 ± 0.23 µmol/L [1]. Both isoVA and VA were markedly more potent than o-vanillic acid (o-VA), which showed an IC50 of 7.18 ± 0.44 µmol/L. The difference in antioxidant potential correlates with computed electronic structure parameters, including lower HOMO-LUMO gap energy and higher softness values for isoVA relative to VA [1].

Antioxidant Free Radical Scavenging DPPH Assay

Antimicrobial Activity Profile

Isovanillic acid demonstrates selective antimicrobial activity that differs qualitatively and quantitatively from its isomers. In a comparative study, isovanillic acid showed inhibitory activity against Aspergillus niger with an MIC of 25 µg/mL and against Bacillus subtilis also at an MIC of 25 µg/mL [1]. In contrast, p-methoxybenzoic acid (a related structural analog lacking the hydroxyl group) was active only against A. niger at 25 µg/mL and did not inhibit B. subtilis. A broader ecotoxicological comparison of vanillic acid, iso-vanillic acid, and orto-vanillic acid confirmed that the antimicrobial effect of iso-VA differs from that of VA across multiple bacterial strains including Escherichia coli, Sarcina spp., Enterobacter homaechei, Staphylococcus aureus, and Candida albicans [2].

Antimicrobial Antifungal MIC

Non-Competitive FXIIIa Inhibition

In a comparative in vitro study of phenolic acids isolated from Maclura tricuspidata, isovanillic acid (IVA) was evaluated alongside protocatechuic acid (PA) and p-hydroxybenzoic acid (4-HA) for antithrombotic activity. Inhibitor kinetics revealed that IVA acts as a non-competitive inhibitor of coagulation factor XIIIa (FXIIIa), a fibrin-stabilizing enzyme critical for clot formation [1]. This mechanism contrasts with the inhibition profiles observed for the comparator compounds: PA exhibited mixed inhibition of thrombin, uncompetitive inhibition of FXa, and non-competitive inhibition of FXIIIa; 4-HA exhibited uncompetitive inhibition of thrombin and non-competitive inhibition of both FXa and FXIIIa. All three compounds prolonged coagulation time and reduced platelet function at concentrations up to 50 µg/mL without hematological toxicity [1].

Antithrombotic Coagulation FXIIIa Inhibition

Aldehyde Oxidase and TPMT Inhibition

Isovanillic acid is characterized as a selective inhibitor of aldehyde oxidase, a molybdenum-containing enzyme involved in drug metabolism and detoxification pathways [1]. Additionally, isovanillic acid inhibits purified human kidney thiopurine methyltransferase (TPMT) with an IC50 of 1,288,249.55 nM (approximately 1.29 mM) . In contrast, isovanillin—the aldehyde precursor to isovanillic acid—is reported as a reversible inhibitor of aldehyde oxidase that is not a substrate for this enzyme and is instead metabolized predominantly by aldehyde dehydrogenase to isovanillic acid [2]. The acid form (isovanillic acid) and the aldehyde form (isovanillin) thus exhibit distinct roles in the same metabolic pathway.

Enzyme Inhibition Aldehyde Oxidase TPMT

Cytotoxicity Profile

In a comparative cytotoxicity study of vanillic acid isomers, isovanillic acid (isoVA) exhibited no detectable cytopathic effect on the tested cancer cell lines, including HEP-G2 (human hepatocellular carcinoma), at the highest concentration tested (10 mM) [1]. Vanillic acid (VA) similarly showed no cytotoxic activity. In stark contrast, o-vanillic acid (o-VA) demonstrated approximately 20% cytotoxic activity against the HEP-G2 cell line at 10 mM. This differential cytotoxicity correlates with computed reactivity parameters: o-VA exhibits the highest chemical reactivity (lowest HOMO-LUMO gap, highest softness) and lowest aromaticity among the three isomers, while isoVA displays greater electronic stability [1].

Cytotoxicity HEP-G2 Cell Viability

COMT Inhibition Activity

A series of 5-substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acid derivatives) were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase (COMT) [1]. The parent isovanillic acid scaffold exhibited either non-competitive or competitive inhibition patterns when 3,4-dihydroxybenzoic acid was the variable substrate. Notably, the corresponding isovanillins (5-substituted 3-hydroxy-4-methoxybenzaldehydes) were significantly more potent COMT inhibitors than the benzoic acid derivatives, and electron-withdrawing substituents at the 5-position greatly enhanced inhibitory activity [1]. While this evidence pertains to the isovanillic acid scaffold class rather than the unsubstituted compound alone, it establishes the core structural motif as a validated COMT inhibitor framework distinct from the vanillic acid scaffold.

COMT Inhibition Catechol O-Methyltransferase Neurochemistry

Isovanillic Acid: Application Scenarios


Antioxidant Assay Standardization

For laboratories performing DPPH radical scavenging assays, isovanillic acid provides a quantifiably superior antioxidant reference standard among phenolic acid isomers (IC50 = 1.94 µM vs. vanillic acid IC50 = 2.51 µM) [1]. Its higher potency and lack of cytotoxicity at millimolar concentrations (0% cytopathic effect on HEP-G2 cells at 10 mM) make it suitable as a non-toxic positive control for cell-based antioxidant studies [1]. Procurement of isovanillic acid rather than vanillic acid ensures maximal assay sensitivity when benchmarking natural product extracts or synthetic antioxidant candidates.

Aldehyde Oxidase and TPMT Probe

Isovanillic acid is uniquely characterized as a selective inhibitor of aldehyde oxidase [1] and demonstrates measurable inhibition of human thiopurine methyltransferase (TPMT IC50 = 1.29 mM) . These properties are not documented for vanillic acid. Researchers investigating drug metabolism pathways mediated by aldehyde oxidase—particularly those involving aromatic aldehyde oxidation—should select isovanillic acid as a probe compound. Its use as a metabolite standard (derived from isovanillin via aldehyde dehydrogenase) further supports metabolic pathway elucidation studies [2].

Antithrombotic Lead Identification

The demonstration that isovanillic acid acts as a non-competitive inhibitor of FXIIIa, while structurally related compounds (protocatechuic acid and p-hydroxybenzoic acid) exhibit distinct inhibition profiles across thrombin, FXa, and FXIIIa, positions isovanillic acid as a selective tool for dissecting the coagulation cascade [1]. Researchers aiming to target FXIIIa without concurrent thrombin inhibition should procure isovanillic acid over other phenolic acids. Its lack of hematological toxicity at concentrations up to 50 µg/mL further supports its utility in in vitro antithrombotic screening cascades [1].

Antimicrobial Screening and Dereplication

Isovanillic acid exhibits strain-specific antimicrobial activity with an MIC of 25 µg/mL against both A. niger (fungal) and B. subtilis (Gram-positive bacterial) [1]. This spectrum differs from p-methoxybenzoic acid (active only against A. niger) and from vanillic acid (whose antimicrobial effect across E. coli, S. aureus, and C. albicans differs from iso-VA) . Laboratories engaged in natural product antimicrobial screening should include isovanillic acid as a reference standard for phenolic acid activity, and procurement managers should specify isovanillic acid rather than vanillic acid when dereplication of isovanillic acid-containing plant extracts is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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